![molecular formula C15H11IN2O B4842151 N-[4-(cyanomethyl)phenyl]-4-iodobenzamide](/img/structure/B4842151.png)
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide
Overview
Description
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide, also known as CMPIB, is a small molecule that has gained attention in the scientific community due to its potential applications in imaging and studying the sigma-1 receptor. The sigma-1 receptor is a protein that is believed to play a role in various physiological processes, including pain perception, addiction, and neurodegenerative diseases. In
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide involves binding to the sigma-1 receptor, which is believed to modulate various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in regulating calcium homeostasis, protein folding, and lipid metabolism. By binding to the sigma-1 receptor, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide may modulate these processes and affect cellular function.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has been shown to have high affinity and specificity for the sigma-1 receptor, making it a valuable tool for studying this protein. The binding of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide to the sigma-1 receptor may modulate various cellular processes, including calcium homeostasis, protein folding, and lipid metabolism. However, the exact biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is its high affinity and specificity for the sigma-1 receptor, making it a valuable tool for studying this protein. Additionally, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide can be used for imaging the sigma-1 receptor in the brain, which may have applications in studying various neurological disorders. However, one of the limitations of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is its relatively low yield in the synthesis process, which may limit its availability for research.
Future Directions
There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide in scientific research. One potential application is in studying the role of the sigma-1 receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and addiction. Additionally, N-[4-(cyanomethyl)phenyl]-4-iodobenzamide may be used in developing new therapeutic agents that target the sigma-1 receptor. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(cyanomethyl)phenyl]-4-iodobenzamide and its potential applications in scientific research.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide is primarily used as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, addiction, and neurodegenerative diseases. N-[4-(cyanomethyl)phenyl]-4-iodobenzamide has been shown to bind to the sigma-1 receptor with high affinity and specificity, making it a valuable tool for studying this protein.
properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O/c16-13-5-3-12(4-6-13)15(19)18-14-7-1-11(2-8-14)9-10-17/h1-8H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYNASAIJSTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-iodobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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